"N-Methyl-N-(4-thien-2-ylbenzyl)amine" chemical structure and characterization
"N-Methyl-N-(4-thien-2-ylbenzyl)amine" chemical structure and characterization
An In-depth Technical Guide to N-Methyl-N-(4-thien-2-ylbenzyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-N-(4-thien-2-ylbenzyl)amine is a tertiary amine featuring a benzylamine core structure substituted with a thiophene ring. This compound belongs to a class of molecules that are of significant interest in medicinal chemistry and materials science. The presence of the thiophene moiety, a common heterocycle in pharmaceuticals, combined with the benzylamine scaffold, suggests potential for diverse biological activities. This guide provides a comprehensive overview of its chemical structure, a plausible synthetic route, detailed characterization parameters, and a discussion of its potential biological significance.
Chemical Structure and Properties
N-Methyl-N-(4-thien-2-ylbenzyl)amine consists of a central nitrogen atom bonded to a methyl group, a benzyl group, which is in turn substituted at the para (4) position with a thien-2-yl group.
-
IUPAC Name: N-Methyl-1-(4-(thiophen-2-yl)phenyl)methanamine
-
Molecular Formula: C₁₂H₁₃NS
-
Molecular Weight: 203.31 g/mol
-
CAS Number: 1020063-54-4[1]
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 203.31 g/mol | PubChem[2] |
| XLogP3 | 3.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 3 | PubChem[2] |
Synthesis Pathway
Proposed Synthesis Route: Reductive Amination
A direct and widely used method for synthesizing secondary and tertiary amines is reductive amination.[3][4] This approach involves the reaction of an aldehyde with an amine to form an intermediate imine, which is then reduced in situ to the target amine.
Caption: Synthetic workflow for N-Methyl-N-(4-thien-2-ylbenzyl)amine via reductive amination.
Detailed Experimental Protocol: Reductive Amination
Materials:
-
4-(Thiophen-2-yl)benzaldehyde
-
Methylamine (as a solution in THF or as hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a solution of 4-(thiophen-2-yl)benzaldehyde (1.0 eq) in anhydrous DCM, add methylamine (1.2 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-Methyl-N-(4-thien-2-ylbenzyl)amine.
Characterization Data (Predicted)
As experimental spectra for this specific molecule are not widely published, the following data are predicted based on the analysis of its structure and comparison with similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for structural elucidation. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-H (Thiophene) | 7.20 - 7.40 | m | - |
| Ar-H (Benzene) | 7.35 - 7.60 | m (AA'BB' system) | ~8.0 |
| Ar-CH₂-N | ~3.60 | s | - |
| N-CH₃ | ~2.30 | s | - |
| N-H (amine) | ~1.80 | br s | - |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=C (Thiophene) | 123.0 - 128.0 |
| C=C (Benzene) | 127.0 - 130.0 |
| C-S (Thiophene) | ~143.0 |
| C-C (ipso-Benzene) | ~135.0, ~140.0 |
| Ar-CH₂-N | ~58.0 |
| N-CH₃ | ~36.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. As a tertiary amine, N-Methyl-N-(4-thien-2-ylbenzyl)amine will not show N-H stretching bands.[5][6]
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H stretch (Aliphatic, CH₃ & CH₂) | 2980 - 2850 | Medium |
| C=C stretch (Aromatic Rings) | 1600, 1500, 1450 | Medium-Strong |
| C-N stretch (Aliphatic Amine) | 1250 - 1020 | Medium |
| C-S stretch (Thiophene) | 850 - 700 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z Value | Assignment |
| 203 | [M]⁺ (Molecular Ion) |
| 188 | [M - CH₃]⁺ |
| 121 | [Thienyl-C₆H₄-CH₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 44 | [CH₂=N⁺H-CH₃] |
Experimental Workflows and Biological Pathways
Characterization Workflow
A logical workflow is essential for the comprehensive characterization of a newly synthesized compound.
Caption: A standard workflow for the analytical characterization of the synthesized compound.
Potential Biological Activity and Signaling Pathways
Derivatives of benzylamine and thiophene are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[7][8][9] For instance, some benzamide derivatives act as inhibitors of the bacterial cell division protein FtsZ, making it a promising target for new antibiotics.[8] A hypothetical signaling pathway illustrating this mechanism is presented below.
Caption: Hypothetical inhibition of bacterial cell division by targeting the FtsZ protein.
Conclusion
N-Methyl-N-(4-thien-2-ylbenzyl)amine represents a molecule with significant potential for further investigation, particularly in the field of drug discovery. This guide has outlined its core chemical properties, a robust synthetic strategy via reductive amination, and a predicted spectroscopic profile for its characterization. The potential for this class of compounds to exhibit valuable biological activities, such as antimicrobial action, warrants further experimental validation. The provided protocols and workflows serve as a foundational resource for researchers aiming to synthesize, characterize, and evaluate this and related compounds.
References
- 1. N-Methyl-N-(4-thien-2-ylbenzyl)amine | C12H13NS | CID 7127781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methyl-N-(3-thien-2-ylbenzyl)amine | C12H13NS | CID 18525772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Synthesis and structure-activity relationships of benzo[b]thienylallylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
